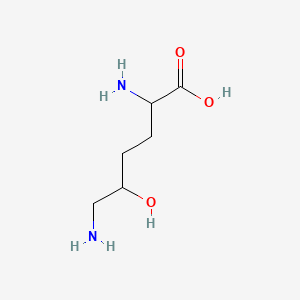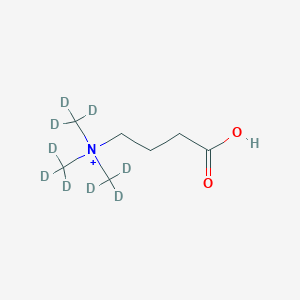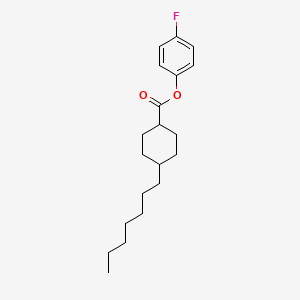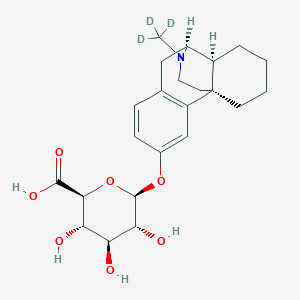
Dextrorphan O-b-D-glucuronide D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dextrorphan O-b-D-glucuronide D3 is a glycosylated form of dextrorphan, an opioid analgesic. This compound is a metabolite of dextrorphan, formed by the attachment of a glucose molecule to dextrorphan via an ether bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dextrorphan O-b-D-glucuronide D3 involves the glycosylation of dextrorphan. This process typically requires the use of a glycosyl donor and an appropriate catalyst to facilitate the formation of the ether bond between the glucose molecule and dextrorphan . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors, and the product is purified using techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Dextrorphan O-b-D-glucuronide D3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives. Substitution reactions can yield a variety of substituted products depending on the nature of the substituent .
科学的研究の応用
Dextrorphan O-b-D-glucuronide D3 has a wide range of applications in scientific research, including:
作用機序
Dextrorphan O-b-D-glucuronide D3 exerts its effects by interacting with specific molecular targets and pathways in the body. As a metabolite of dextrorphan, it retains some of the pharmacological properties of its parent compound. Dextrorphan is known to act as an NMDA receptor antagonist, which means it inhibits the activity of NMDA receptors in the brain . This action can lead to analgesic and neuroprotective effects. Additionally, dextrorphan and its metabolites may interact with other receptors and transporters, contributing to their overall pharmacological profile .
類似化合物との比較
Dextrorphan O-b-D-glucuronide D3 is similar to other glycosylated forms of dextrorphan, such as Dextrorphan O-β-D-glucuronide. it is unique in its specific glycosylation pattern and isotopic labeling. This uniqueness makes it valuable in research applications where precise identification and quantification of metabolites are required .
List of Similar Compounds
- Dextrorphan O-β-D-glucuronide
- Dextrorphan-d3 Beta-D-O-Glucuronide
- Dextrorphan
特性
分子式 |
C23H31NO7 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22-,23+/m1/s1/i1D3 |
InChIキー |
YQAUTKINOXBFCA-FVZZEKDBSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
正規SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide](/img/structure/B13416189.png)
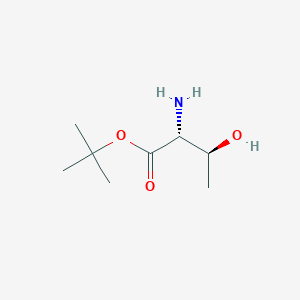
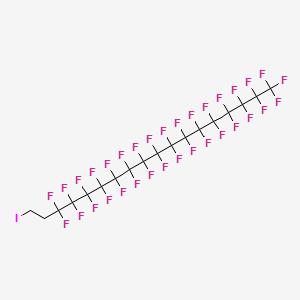

![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
